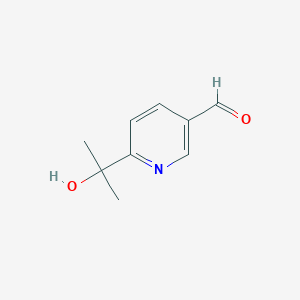

6-(2-Hydroxypropan-2-yl)nicotinaldehyde

Description

Significance and Research Context of Nicotinaldehyde Derivatives

Nicotinaldehyde and its derivatives are important intermediates and building blocks in organic synthesis. The pyridine (B92270) ring is a prevalent structural unit in a vast number of natural products, pharmaceuticals, and agrochemicals. lifechemicals.comnih.gov Its presence can significantly influence the pharmacokinetic properties of a drug molecule, often enhancing water solubility and the ability to form hydrogen bonds with biological receptors. nih.gov

The aldehyde group, being a versatile functional group, allows for a wide array of chemical transformations. It can participate in nucleophilic addition, condensation reactions to form Schiff bases or other larger structures, and oxidation or reduction to yield carboxylic acids or alcohols, respectively. wikipedia.org The strategic placement of an aldehyde on a pyridine ring creates a molecule with dual reactivity, making it a valuable precursor for more complex molecular architectures. google.com The development of efficient synthetic methods, such as palladium-catalyzed Suzuki coupling reactions, has further expanded the ability to create novel nicotinaldehyde derivatives. nih.govresearchgate.net These derivatives are actively investigated for a range of biological activities, including antimicrobial and anticancer properties. researchgate.net

Historical Trajectory of Aldehyde and Pyridine Scaffolds in Organic Chemistry

The pyridine scaffold has a long and storied history in organic chemistry. Since its initial isolation in the 19th century, it has become one of the most well-understood and utilized heterocyclic systems. numberanalytics.com The unique electronic nature of pyridine, with its electron-deficient ring system due to the electronegative nitrogen atom, distinguishes its reactivity from that of benzene (B151609) and has been a subject of extensive study. nih.gov This electron-withdrawing nature makes the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack, a fundamental aspect of its chemistry. nih.gov

Aromatic aldehydes also have a deep historical significance, with benzaldehyde (B42025) being one of the first to be characterized. The development of reactions such as the Wittig, Grignard, and aldol (B89426) reactions, all of which can involve aldehydes, were pivotal moments in the evolution of synthetic organic chemistry. The application of these classic reactions to heterocyclic aldehydes like nicotinaldehyde has allowed for the construction of a diverse library of functionalized pyridine compounds. The synthesis of pyridine aldehydes themselves is typically achieved through the controlled oxidation of the corresponding methyl or hydroxymethyl pyridines. wikipedia.org

Scope and Objectives of Academic Inquiry into the Compound's Reactivity and Utility

Given the limited specific research on 6-(2-Hydroxypropan-2-yl)nicotinaldehyde, academic inquiry would likely begin with its synthesis and characterization. A primary objective would be to explore the interplay between its three key functional components: the pyridine ring, the aldehyde group, and the tertiary alcohol.

Research into its reactivity would investigate how the electronic properties of the pyridine ring and the steric bulk of the 2-hydroxypropan-2-yl group affect the reactivity of the aldehyde. Comparative studies with other substituted nicotinaldehydes could elucidate these structure-activity relationships. researchgate.net The tertiary alcohol group introduces a potential site for further functionalization, such as etherification or esterification, and could also influence the molecule's solubility and crystal packing.

The potential utility of this compound would likely be explored in medicinal chemistry and materials science. In drug discovery, it could serve as a scaffold for creating new libraries of compounds to be screened for biological activity. The combination of a hydrogen bond donor (the alcohol) and acceptor (the pyridine nitrogen and aldehyde oxygen) in a rigid framework is a desirable feature for designing molecules that can interact with biological targets like enzymes. researchgate.net In materials science, the compound could be investigated as a monomer for the synthesis of novel polymers or as a ligand for the creation of coordination complexes with interesting photophysical or catalytic properties. numberanalytics.com

Data Tables

Table 1: Potential Chemical Reactions of this compound

| Reaction Type | Reagent/Conditions | Expected Product Type |

| Oxidation | Mild oxidizing agent (e.g., Ag₂O) | 6-(2-Hydroxypropan-2-yl)nicotinic acid |

| Reduction | Reducing agent (e.g., NaBH₄) | (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)methanol |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | N-Substituted-(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)methanamine |

| Wittig Reaction | Phosphonium ylide | 6-(2-Hydroxypropan-2-yl)-3-(alkenyl)pyridine |

| Schiff Base Formation | Primary amine | N-(6-(2-Hydroxypropan-2-yl)pyridin-3-ylmethylene)alkanamine |

Table 2: Physicochemical Properties of Core Structural Units

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Features |

| Pyridine | C₅H₅N | 79.10 | 115 | Aromatic, basic, polar |

| Benzaldehyde | C₇H₆O | 106.12 | 178.1 | Aromatic, electrophilic carbonyl |

| 2-Propanol | C₃H₈O | 60.10 | 82.6 | Aliphatic alcohol, hydrogen bond donor |

Structure

3D Structure

Properties

IUPAC Name |

6-(2-hydroxypropan-2-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-9(2,12)8-4-3-7(6-11)5-10-8/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFGFSOGTGRCJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743577 | |

| Record name | 6-(2-Hydroxypropan-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956723-10-7 | |

| Record name | 6-(2-Hydroxypropan-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 2 Hydroxypropan 2 Yl Nicotinaldehyde

Established Synthetic Routes and Strategies

Traditional approaches to synthesizing functionalized pyridines often rely on robust, well-documented reactions that can be adapted for specific targets. nih.govlookchem.com These methods provide reliable, albeit sometimes lengthy, pathways to the desired product.

A plausible and common strategy for synthesizing 6-(2-Hydroxypropan-2-yl)nicotinaldehyde involves a multi-step sequence starting from a more readily available pyridine (B92270) derivative. youtube.comyoutube.comtrine.edu A representative pathway could begin with a precursor such as 6-bromonicotinic acid or 6-chloronicotinonitrile.

A key intermediate in this process is 6-acetylnicotinaldehyde (B3421089) . Once this intermediate is obtained, the final tertiary alcohol can be formed in a single, high-yielding step. A generalized pathway is as follows:

Starting Material Functionalization : Beginning with a compound like 5-bromonicotinic acid, the carboxylic acid can be converted to a morpholinamide. google.com

Cross-Coupling : The bromine atom can be replaced with an acetyl group or a precursor via a transition-metal-catalyzed cross-coupling reaction.

Aldehyde Formation : The morpholinamide group can be reduced to the corresponding aldehyde using a suitable reducing agent, such as lithium aluminum hydride, under controlled conditions to yield 6-acetylnicotinaldehyde. google.com

Final Alkylation : The ketone of 6-acetylnicotinaldehyde is then reacted with a methyl organometallic reagent to form the desired this compound.

This stepwise approach allows for controlled functionalization at each position, leveraging well-understood reactions in pyridine chemistry. pharmaguideline.comsemanticscholar.org

Organometallic reagents are crucial for the formation of the tertiary alcohol moiety in the final step of the synthesis. rsc.org Specifically, the addition of a methyl group to the ketone of the 6-acetylnicotinaldehyde intermediate is efficiently achieved using a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), or an organolithium reagent like methyllithium (B1224462) (CH₃Li). acs.orgmasterorganicchemistry.com

The reaction mechanism involves the nucleophilic attack of the carbanionic methyl group from the organometallic reagent on the electrophilic carbonyl carbon of the ketone. This forms a magnesium or lithium alkoxide intermediate, which is then protonated during an aqueous workup to yield the final tertiary alcohol product. masterorganicchemistry.comyoutube.com The choice of reagent can impact reactivity and side reactions. nih.govresearchgate.net

| Organometallic Reagent | Typical Solvent | Relative Reactivity | Key Considerations |

|---|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Diethyl ether, Tetrahydrofuran (THF) | High | Standard Grignard reagent; highly basic, requires anhydrous conditions. masterorganicchemistry.com |

| Methyllithium (CH₃Li) | Diethyl ether, Tetrahydrofuran (THF) | Very High | More reactive and basic than Grignard reagents; may lead to more side reactions if not controlled. |

| Dimethylcuprate ((CH₃)₂CuLi) | Tetrahydrofuran (THF) | Lower | Softer nucleophile, less basic. Primarily used for conjugate additions, but can be used for direct additions. |

Development of Novel and Efficient Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. nih.gov This includes applying green chemistry principles and exploring advanced catalytic systems.

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials. rasayanjournal.co.inresearchgate.net Several strategies can be employed:

Atom Economy : Designing reactions, such as multicomponent reactions, where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov

Use of Safer Solvents : Replacing hazardous solvents like benzene (B151609) or chlorinated hydrocarbons with greener alternatives such as ethanol, water, or ionic liquids. rasayanjournal.co.in

Energy Efficiency : Employing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov

Catalysis : Using catalytic reagents in place of stoichiometric ones to minimize waste. This is particularly relevant in the cross-coupling steps for preparing the synthetic intermediates.

| Green Chemistry Principle | Application to Synthesis |

|---|---|

| Prevention | Optimize reaction conditions to minimize byproduct formation. |

| Catalysis | Use of palladium or nickel catalysts for cross-coupling reactions instead of stoichiometric reagents. princeton-acs.org |

| Safer Solvents | Utilizing aqueous media or bio-based solvents where possible. rsc.org |

| Energy Efficiency | Exploring microwave-assisted or ultrasound-promoted reactions to shorten synthesis times. rasayanjournal.co.in |

The target molecule, this compound, is achiral. The carbon atom of the hydroxypropyl group is bonded to two identical methyl groups, meaning it is not a stereocenter. Therefore, asymmetric synthesis and stereochemical control are not considerations for the synthesis of this specific compound.

However, the principles of asymmetric synthesis are highly relevant for the preparation of structurally related chiral pyridyl alcohols, which are valuable intermediates in pharmaceutical chemistry. globethesis.comnih.gov For instance, if the target were a secondary alcohol (e.g., 6-(1-hydroxyethyl)nicotinaldehyde), stereochemical control would be critical. Methods to achieve this for analogous compounds include:

Chiral Catalysts : Using transition metal complexes with chiral ligands for the asymmetric reduction of a ketone precursor or for the enantioselective addition of an organometallic reagent. globethesis.comacs.org

Enzymatic Reactions : Employing enzymes like alcohol dehydrogenases that can reduce a ketone to a specific enantiomer of the alcohol with very high enantiomeric excess. nih.gov

Chiral Auxiliaries : Temporarily attaching a chiral group to the starting material to direct the stereochemical outcome of a reaction, followed by its removal.

While not applicable to the specified achiral molecule, these techniques represent a cornerstone of modern synthesis for creating optically active compounds. researchgate.net

Considerations for Laboratory Scale-Up and Synthetic Robustness

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to a larger scale (kilograms) requires careful consideration of various factors to ensure the process is safe, reliable, and reproducible. mt.comgdch.academy This is the domain of process chemistry. princeton-acs.orgnih.gov

Key considerations for the proposed synthesis of this compound include:

Thermal Management : The Grignard reaction is highly exothermic. On a large scale, the heat generated must be efficiently removed to prevent the reaction from becoming uncontrollable. This involves using jacketed reactors with precise temperature control. mt.com

Reagent Addition : The rate of addition of the organometallic reagent must be carefully controlled to manage the exotherm and minimize side reactions.

Impurity Profile : Identifying and controlling the formation of impurities is critical for the final product's quality.

Workup and Purification : Procedures must be scalable. For example, liquid-liquid extractions can become cumbersome on a large scale, and crystallization or distillation may be preferred for purification. mit.edu

Robustness : The process must be robust, meaning it consistently produces the desired product in high yield and purity despite small variations in reaction conditions (e.g., temperature, concentration, reaction time). rsc.org

| Synthetic Step | Scale-Up Challenge | Potential Solution |

|---|---|---|

| Grignard Reaction | Highly exothermic, potential for thermal runaway. mt.com | Slow, controlled addition of the Grignard reagent; use of a jacketed reactor with efficient cooling. |

| Cross-Coupling | Cost and removal of precious metal catalyst (e.g., Palladium). | Optimize catalyst loading to the lowest effective level; use of carbon filters or scavengers for metal removal. |

| Purification | Chromatography is not feasible for large quantities. | Develop a robust crystallization procedure for the final product or a key intermediate. |

| Overall Process | Ensuring batch-to-batch consistency (robustness). rsc.org | Define critical process parameters (CPPs) and establish strict operational ranges. |

Reaction Mechanisms and Chemical Transformations Involving 6 2 Hydroxypropan 2 Yl Nicotinaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic. masterorganicchemistry.comyoutube.com This polarity is the primary driver for the reactivity of the aldehyde, making it susceptible to attack by nucleophiles.

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, which leads to the breaking of the C-O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.orgyoutube.com Due to the planar nature of the carbonyl group, the nucleophile can attack from either face, which can lead to a racemic mixture of enantiomers if a new chiral center is formed. youtube.comlibretexts.org

The general mechanism can be summarized in two steps:

Nucleophilic Attack: A nucleophile (Nu⁻) adds to the carbonyl carbon, forming a tetrahedral intermediate.

Protonation: The resulting alkoxide ion is protonated by an acid source (like H₃O⁺ or water) to give the final alcohol product. youtube.com

A variety of nucleophiles can participate in this reaction, leading to a diverse range of products.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride Ion (H⁻) | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Primary Alcohol |

| Organometallic Reagents (R⁻) | Grignard Reagents (R-MgBr), Organolithium Reagents (R-Li) | Secondary Alcohol |

| Cyanide Ion (CN⁻) | Hydrogen Cyanide (HCN), Sodium Cyanide (NaCN) | Cyanohydrin |

| Water (H₂O) | Aqueous conditions | Hydrate (Gem-diol) |

| Alcohols (R'OH) | Alcohol in the presence of an acid catalyst | Hemiacetal/Acetal |

Condensation reactions of aldehydes involve nucleophilic addition followed by the elimination of a small molecule, typically water. science.gov A prominent example is the formation of Schiff bases (or imines) through the reaction of an aldehyde with a primary amine. science.govnih.gov These reactions are synthetically valuable and the resulting Schiff bases have been investigated for various applications. science.govnih.gov

The formation of a Schiff base from 6-(2-hydroxypropan-2-yl)nicotinaldehyde and a primary amine (R-NH₂) proceeds via the following steps:

Nucleophilic attack by the amine nitrogen on the carbonyl carbon.

Proton transfer to form a zwitterionic intermediate, which then rearranges to a carbinolamine.

Protonation of the hydroxyl group of the carbinolamine, followed by the elimination of water to form an iminium ion.

Deprotonation to yield the final Schiff base product.

Schiff bases have been synthesized from a variety of aldehydes, including substituted pyridine (B92270) carboxaldehydes and hydroxy-aldehydes, by condensation with different amines. mdpi.comresearchgate.netnih.gov

| Step | Description | Intermediate |

|---|---|---|

| 1 | Nucleophilic addition of primary amine | Zwitterionic Adduct |

| 2 | Proton transfer and formation of carbinolamine | Carbinolamine |

| 3 | Dehydration (loss of water) | Iminium Ion |

| 4 | Deprotonation | Schiff Base (Imine) |

Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound, containing both an alcohol and an aldehyde, allows for the possibility of intramolecular reactions.

Intramolecular Cyclization: The hydroxyl group can act as an internal nucleophile, attacking the electrophilic aldehyde carbon. This can lead to the formation of a cyclic hemiacetal. The feasibility and stability of such a cyclic structure depend on the resulting ring size. Various types of intramolecular cyclization reactions are known, such as the aza-Wacker reaction or redox cyclizations, which can form new heterocyclic systems under specific catalytic conditions. nih.govnih.gov

Rearrangement Mechanisms: Under acidic conditions, the tertiary alcohol can be protonated, leading to the loss of water and the formation of a tertiary carbocation. Such carbocations are susceptible to rearrangement reactions, like hydride or alkyl shifts, to form more stable carbocations if possible. masterorganicchemistry.com While a more stable carbocation is not immediately apparent in this specific structure, rearrangements are a common pathway in reactions involving carbocation intermediates. masterorganicchemistry.com

Pyridine Ring Reactivity and Electronic Effects of Substituents

The pyridine ring is an aromatic heterocycle that is structurally related to benzene (B151609), but the presence of the electronegative nitrogen atom significantly alters its reactivity. wikipedia.org

The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic aromatic substitution. uoanbar.edu.iqgcwgandhinagar.com Reactions like nitration or sulfonation require harsh conditions and typically occur at the 3-position. wikipedia.orgmatanginicollege.ac.in Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, where the electron density is lowest. uoanbar.edu.iq

The reactivity of the pyridine ring in this compound is further modulated by its substituents:

Aldehyde Group (-CHO) at C3: This is a deactivating, electron-withdrawing group that will further decrease the electron density of the ring, making electrophilic substitution even more difficult.

The combination of these effects makes the pyridine ring in this molecule highly deactivated towards electrophiles but potentially reactive towards strong nucleophiles at the positions ortho and para to the nitrogen (positions 2, 4, and 6). However, positions 3 and 6 are already substituted.

| Component | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Ring Nitrogen | 1 | Strongly Electron-Withdrawing (-I, -M) | Deactivates toward electrophiles; Activates toward nucleophiles at C2, C4, C6. |

| Aldehyde | 3 | Strongly Electron-Withdrawing (-I, -M) | Further deactivates the entire ring toward electrophiles. |

| 2-Hydroxypropan-2-yl | 6 | Weakly Electron-Donating (+I) | Slightly counteracts deactivation, but overall effect is minor. |

Oxidative and Reductive Transformations

Both the aldehyde group and the pyridine ring can undergo oxidation and reduction.

Oxidation:

The aldehyde group can be readily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents such as Tollens' reagent.

The pyridine nitrogen can be oxidized to a pyridine N-oxide using peracids (e.g., m-CPBA). wikipedia.orgmatanginicollege.ac.in The formation of an N-oxide can alter the reactivity of the ring, making it more susceptible to certain substitution reactions. matanginicollege.ac.in

Reduction:

The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com

The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation (e.g., H₂ over a Pt, Pd, or Ni catalyst) under more vigorous conditions. wikipedia.org

| Functional Group | Transformation | Typical Reagent(s) | Product Functional Group |

|---|---|---|---|

| Aldehyde | Oxidation | KMnO₄, H₂CrO₄, Ag₂O (Tollens') | Carboxylic Acid |

| Aldehyde | Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Pyridine Ring (Nitrogen) | Oxidation | m-CPBA, H₂O₂ | Pyridine N-Oxide |

| Pyridine Ring | Reduction | H₂/Pd, Pt, or Ni | Piperidine Ring |

Computational and Theoretical Studies of 6 2 Hydroxypropan 2 Yl Nicotinaldehyde and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules at the atomic level.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) and Hartree-Fock (HF) are two primary ab initio methods used in quantum chemistry to approximate solutions to the Schrödinger equation for a multi-electron system. frontiersin.org

Geometry Optimization: Both methods can be used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule like 6-(2-Hydroxypropan-2-yl)nicotinaldehyde, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles.

Electronic Structure: These calculations provide detailed information about the distribution of electrons within the molecule. Key parameters derived include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's chemical reactivity and stability. frontiersin.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: DFT calculations can predict the 1H and 13C NMR chemical shifts of a molecule. academie-sciences.frsemanticscholar.org These predictions are valuable for assigning signals in experimental spectra and confirming the structure of newly synthesized compounds like this compound. nih.gov The accuracy of these predictions can be compared against experimental data from databases. academie-sciences.frsemanticscholar.org

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental spectra to identify characteristic functional groups and confirm the molecule's structure.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.net An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. For this compound, an MEP analysis would identify the reactive sites, such as the nitrogen and oxygen atoms (electron-rich) and the aldehydic proton (electron-poor).

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com

Conformational Analysis: MD simulations can explore the different spatial arrangements (conformations) that a flexible molecule like this compound can adopt. By simulating the molecule's movement, researchers can identify low-energy, stable conformations and understand the dynamics of transitions between them.

Intermolecular Interactions: These simulations are crucial for studying how a molecule interacts with its environment, such as a solvent or a biological target like a protein receptor. mdpi.com By analyzing the simulation trajectory, one can identify key interactions like hydrogen bonds and hydrophobic interactions that stabilize a protein-ligand complex. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.gov Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR), are essential in this field. A QSAR model is a mathematical equation that relates the chemical properties (descriptors) of a series of molecules to their activities. frontiersin.orgnih.gov For analogues of this compound, a QSAR study could identify which structural features are critical for a specific biological effect, thereby guiding the design of more potent compounds. mdpi.com

In Silico Screening and Chemical Space Exploration for Analogues

In silico (computer-based) screening is a powerful technique in drug discovery for identifying promising new molecules from large chemical libraries. fortunejournals.comscispace.com

Virtual Screening: This involves docking large numbers of compounds into the binding site of a target protein to predict their binding affinity. This allows for the rapid and cost-effective identification of potential hits.

Chemical Space Exploration: Computational tools can be used to design novel analogues of a starting molecule, such as this compound, by systematically modifying its structure. This exploration of "chemical space" can lead to the discovery of new compounds with improved properties. fortunejournals.com

Applications in Advanced Organic Synthesis and Materials Chemistry

Building Block for Complex Heterocyclic Architectures

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. ossila.com The pyridine (B92270) ring of 6-(2-Hydroxypropan-2-yl)nicotinaldehyde serves as a critical scaffold for constructing more intricate heterocyclic systems. The aldehyde group is a key functional handle, enabling a wide range of chemical transformations to build fused ring systems or introduce diverse substituents.

The presence of both an aldehyde and a hydroxyl group allows for sequential or one-pot multicomponent reactions, leading to the rapid assembly of complex molecular frameworks. For instance, the aldehyde can readily undergo condensation reactions with various nucleophiles, such as amines or active methylene (B1212753) compounds, to form new carbon-carbon and carbon-nitrogen bonds. mdpi.com The hydroxyl group can be used to introduce further complexity or to modulate the electronic properties of the resulting molecule. This dual functionality makes this compound a valuable starting material for the synthesis of novel pharmaceutical intermediates and functional organic materials.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reactant Type | Resulting Heterocyclic Core | Potential Application Area |

| Diamines | Dihydropyrimidines, Diazepines | Medicinal Chemistry |

| Active Methylene Compounds | Fused Pyridines, Quinolizines | Organic Electronics |

| Hydrazines | Pyrazolopyridines, Pyridazinones | Agrochemicals |

| β-Ketoesters | Dihydropyridinones | Pharmaceutical Scaffolds |

Precursor for Advanced Ligand Systems in Catalysis

The development of novel ligands is crucial for advancing transition metal catalysis. The structure of this compound is well-suited for the synthesis of specialized ligands for various catalytic applications.

The synthesis of enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. Chiral ligands are essential for asymmetric catalysis, which enables the selective synthesis of one enantiomer over the other. researchgate.netrsc.org this compound can serve as a prochiral starting material for the synthesis of novel chiral ligands.

The aldehyde functionality can be transformed into a stereocenter through asymmetric synthesis methodologies. For example, asymmetric addition of organometallic reagents to the aldehyde can generate chiral secondary alcohols with high enantiopurity. researchgate.netmdpi.com These chiral alcohols can then be further elaborated into more complex ligand architectures, such as chiral P,N-ligands, which have shown great promise in asymmetric hydrogenation and other transformations. rsc.orgresearchgate.net

The pyridine nitrogen atom of this compound provides a primary coordination site for transition metals. pressbooks.pub The aldehyde and hydroxyl groups can also participate in coordination, allowing the molecule to act as a bidentate or even a tridentate ligand, depending on the reaction conditions and the metal center. nih.govresearchgate.net This versatility in coordination modes is highly desirable for the development of catalysts with tailored reactivity and selectivity.

The coordination of this ligand to transition metals such as palladium, platinum, rhodium, and iridium can lead to the formation of stable metal complexes with potential applications in catalysis, including cross-coupling reactions, hydrogenations, and hydroformylations. ucj.org.uaresearchgate.net The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring or by derivatizing the hydroxyl and aldehyde groups, thereby influencing the catalytic activity of the resulting metal complex.

Scaffold for Functionalized Organic Materials and Specialty Chemicals

The rigid pyridine core of this compound makes it an attractive scaffold for the construction of functionalized organic materials. Its ability to participate in a variety of chemical reactions allows for the incorporation of this building block into larger molecular assemblies with specific properties.

For example, the aldehyde group can be utilized in the synthesis of conjugated polymers and dyes. Condensation with electron-rich or electron-deficient aromatic systems can lead to materials with interesting photophysical properties, such as fluorescence or non-linear optical activity. These materials could find applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Furthermore, the hydroxyl group can be used as an anchoring point to attach the molecule to surfaces or to incorporate it into polymer backbones. This could be leveraged for the development of specialty chemicals, such as coatings, adhesives, and additives with tailored functionalities.

Derivatization Strategies for Novel Chemical Entities

The chemical reactivity of the aldehyde and hydroxyl groups in this compound opens up a multitude of possibilities for its derivatization into novel chemical entities. alchempharmtech.comaksci.com These derivatization strategies are aimed at exploring new chemical space and generating compounds with unique biological or material properties. nih.gov

Table 2: Derivatization Reactions of this compound

| Functional Group | Reaction Type | Product Class | Potential Utility |

| Aldehyde | Reductive Amination | Substituted Amines | Pharmaceutical Intermediates |

| Aldehyde | Wittig Reaction | Alkenes | Polymer Building Blocks |

| Aldehyde | Knoevenagel Condensation | α,β-Unsaturated Compounds | Michael Acceptors in Synthesis |

| Hydroxyl | Esterification | Esters | Fragrances, Plasticizers |

| Hydroxyl | Etherification | Ethers | Solvents, Intermediates |

| Pyridine Ring | N-Oxidation | Pyridine-N-oxides | Catalysts, Synthetic Intermediates |

Through these and other derivatization strategies, a diverse library of compounds can be generated from this compound. The systematic exploration of these derivatives could lead to the discovery of new drug candidates, advanced materials, and valuable specialty chemicals.

Role in Contemporary Medicinal Chemistry Research Non Clinical Focus

Scaffold Design for Novel Bioactive Molecules

The chemical architecture of 6-(2-Hydroxypropan-2-yl)nicotinaldehyde makes it a valuable building block in the design of novel bioactive compounds. In medicinal chemistry, a scaffold is a core structure upon which various functional groups can be appended to create a library of related molecules. nih.gov The utility of this particular compound as a scaffold stems from its distinct features:

The Pyridine (B92270) Ring: The pyridine nucleus is a well-established "privileged structure" in drug discovery, found in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and influences the molecule's electronic properties and solubility.

The Aldehyde Group: This functional group is a key reactive handle. It allows for a wide range of chemical transformations, such as reductive amination to form amines, Wittig reactions to create alkenes, and condensation reactions to build more complex heterocyclic systems. This versatility enables the systematic development of large compound libraries for screening.

The 2-Hydroxypropan-2-yl Group: This tertiary alcohol side chain impacts the molecule's physical properties. It can increase polarity and aqueous solubility, and its bulk can provide specific steric interactions within a biological target's binding pocket.

By modifying these features, chemists can systematically explore the chemical space around this core structure to develop new molecules with desired biological profiles. mdpi.com

Lead Compound Identification Strategies (Computational and In Vitro Screening Methodologies)

While specific large-scale screening campaigns centered on this compound are not extensively documented in public literature, derivatives based on this scaffold are amenable to modern lead identification strategies.

Computational Screening: Virtual libraries of compounds can be computationally generated by modeling various chemical modifications to the this compound scaffold. These virtual molecules can then be docked into the binding sites of known biological targets. This in silico approach helps prioritize which derivatives are most likely to be active, saving significant time and resources in the synthesis and screening phases. mdpi.com For example, derivatives could be designed and computationally screened against the active sites of bacterial enzymes or fungal proteins to identify potential antimicrobial candidates.

In Vitro Screening: A library of derivatives synthesized from the parent aldehyde can be subjected to high-throughput screening (HTS) against a panel of biological targets. HTS allows for the rapid assessment of the biological activity of thousands of compounds in a single run. For instance, a library could be tested for its ability to inhibit the growth of various microbial strains or to modulate the activity of specific enzymes in vitro. Compounds that show activity in these initial screens ("hits") can then be selected for further optimization to become "lead" compounds. researchgate.net

Mechanistic Investigations of In Vitro Biological Activities

Direct mechanistic studies on this compound itself are limited. However, the pyridine core is a component of many molecules with established biological activities, allowing for informed hypotheses about the potential mechanisms of its derivatives.

The investigation of novel antioxidants is a key area of research to combat oxidative stress. mdpi.com While this specific aldehyde has not been a direct subject of such studies, related heterocyclic compounds have been explored for their antioxidant potential. mdpi.comnih.gov The potential antioxidant mechanisms of derivatives could be evaluated in vitro using several established assays:

Radical Scavenging Assays: Derivatives could be tested for their ability to neutralize stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) or to scavenge reactive oxygen species (ROS) such as hydrogen peroxide. mdpi.comajbls.com A reduction in the concentration of these radicals, typically measured spectrophotometrically, would indicate antioxidant activity.

Metal Chelating Activity: Some antioxidants function by chelating transition metal ions like Fe(II), which can catalyze the formation of harmful hydroxyl radicals via the Fenton reaction. The ability of derivatives to bind these metals could be assessed. mdpi.com

Cell-Based Assays: The protective effect of these compounds could be studied in cell cultures subjected to oxidative stress. A reduction in intracellular ROS levels or an increase in cell viability would suggest a protective antioxidant mechanism. mdpi.comnih.gov

The pyridine scaffold is present in many compounds with known antibacterial and anti-inflammatory effects. ajbls.comresearchgate.netmdpi.com Derivatives of this compound represent a potential source of new agents in these areas.

In Vitro Antibacterial Activity: Novel derivatives can be screened against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) to determine their minimum inhibitory concentration (MIC). uokerbala.edu.iq For example, studies on nicotinohydrazide derivatives—which share the pyridine core—have identified compounds with potent broad-spectrum antimicrobial activity. researchgate.net Mechanistic studies could follow to determine if the compounds inhibit essential bacterial processes like cell wall synthesis, protein synthesis, or DNA replication. researchgate.net

In Vitro Anti-inflammatory Activity: The anti-inflammatory potential can be assessed using cell-based assays. For instance, derivatives could be tested for their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, or various interleukins in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). mdpi.com A reduction in these inflammatory markers would indicate potential anti-inflammatory action.

The search for new antifungal agents is critical due to rising resistance to existing drugs. scielo.br Nicotinamide (B372718) and nicotinic acid derivatives, which are structurally related to this compound, have been successfully designed as potent fungicides. nih.govmdpi.com This suggests that derivatives of this aldehyde are promising candidates for antifungal drug discovery.

Research into related N-(thiophen-2-yl) nicotinamide derivatives has shown significant fungicidal activity against various plant pathogens. mdpi.com The mechanism for some of these related compounds involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain. nih.gov

The table below summarizes the in vitro fungicidal activity of some related nicotinamide compounds against Botrytis cinerea, demonstrating the potential of this chemical class. nih.gov

| Compound ID | Structure | Inhibition against B. cinerea (%) at 50 µg/mL |

| 4a | N-(2-chlorophenyl)-6-(p-tolyloxy)nicotinamide | 40.54 |

| 4b | N-(2-fluorophenyl)-6-(p-tolyloxy)nicotinamide | 16.35 |

| 4c | N-(2-methoxyphenyl)-6-(p-tolyloxy)nicotinamide | 20.37 |

| 4f | N-phenyl-6-(p-tolyloxy)nicotinamide | 35.80 |

| Boscalid | (Reference Fungicide) | 50.31 |

This data is for related nicotinamide derivatives and is presented to illustrate the potential of the pyridine scaffold in antifungal research.

Allosteric modulators, which bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) site, offer a sophisticated way to fine-tune biological responses. nih.govmdpi.com This approach can lead to drugs with greater selectivity and a better safety profile. nih.gov The development of novel heterocyclic molecules is a key strategy in the search for new allosteric modulators. Derivatives of this compound, with their unique three-dimensional shape, could be screened for allosteric activity against various targets, such as G protein-coupled receptors (GPCRs) or enzymes. In vitro functional assays, such as cAMP assays or calcium flux assays, could be used to detect if these compounds modulate the response of a receptor to its natural ligand, which is the hallmark of allosteric activity. mdpi.com

Design of Chemical Probes for Biological Target Identification

Chemical probes are small molecules designed to interact with specific protein targets, enabling the study of their biological function. alchempharmtech.com The rational design of these probes is a cornerstone of modern drug discovery and chemical biology, facilitating the identification and validation of new therapeutic targets. google.comnih.gov The molecular architecture of this compound, featuring a pyridine ring, a tertiary alcohol, and an aldehyde group, offers multiple avenues for chemical modification to develop highly specific and effective chemical probes.

The aldehyde functional group is a key feature for the derivatization of this scaffold. It can readily undergo reactions to introduce various reporter tags or reactive groups necessary for target identification. For instance, the aldehyde can be converted into an amine via reductive amination, which can then be coupled with a variety of moieties.

One potential application is the development of affinity-based probes . These probes are designed to bind non-covalently to a specific target protein. By attaching a reporter group, such as biotin (B1667282) or a fluorescent dye, to the this compound scaffold, researchers can isolate and identify the target protein from a complex biological sample. The tertiary alcohol and the pyridine nitrogen present on the core structure could also be sites for modification, allowing for the fine-tuning of the probe's selectivity and binding affinity.

Another important class of chemical probes that could be conceptually designed from this scaffold are photoaffinity probes . These probes form a covalent bond with their target protein upon activation by light. This is typically achieved by incorporating a photoreactive group, such as a diazirine or a benzophenone (B1666685), into the molecule. The aldehyde group of this compound could serve as a chemical handle to attach such a photoreactive moiety, along with a reporter tag for subsequent detection and identification of the labeled protein.

The following table outlines hypothetical chemical probes that could be synthesized from this compound and their potential applications in biological target identification.

| Probe Type | Proposed Modification of this compound | Reporter/Reactive Group | Potential Biological Application |

| Affinity-Based Probe | Reductive amination of the aldehyde followed by amide coupling. | Biotin | Isolation and identification of target proteins from cell lysates. |

| Fluorescent Probe | Conversion of the aldehyde to an amine and subsequent reaction with a fluorescent dye (e.g., fluorescein (B123965) isothiocyanate). | Fluorescent Dye | Visualization of the subcellular localization of the target protein via microscopy. |

| Photoaffinity Probe | Wittig reaction on the aldehyde to introduce a benzophenone moiety. | Benzophenone | Covalent labeling and identification of target proteins in living cells upon UV irradiation. |

| "Clickable" Probe | Conversion of the aldehyde to an alcohol, followed by etherification with a molecule containing a terminal alkyne or azide. | Alkyne or Azide | In-situ labeling of target proteins in complex biological systems using "click" chemistry for subsequent analysis. |

These proposed designs leverage the inherent chemical reactivity of the functional groups present in this compound. The development of such probes would enable researchers to investigate the roles of specific proteins in disease pathways, a critical step in the discovery of new medicines.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. researchgate.net By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 6-(2-Hydroxypropan-2-yl)nicotinaldehyde, a suite of 1D and 2D NMR experiments would be employed for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The expected chemical shifts for the protons of this compound are predicted based on the electronic environment of each proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the functional groups and hybridization of the carbon atoms.

2D NMR Techniques: To confirm the assignments made from 1D NMR spectra and to establish the connectivity between atoms, 2D NMR experiments are indispensable. harvard.edu

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on the pyridine (B92270) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular fragments.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde CH | ~10.0 | ~193 |

| Pyridine H-4 | ~8.2 | ~138 |

| Pyridine H-5 | ~7.9 | ~120 |

| Pyridine H-2 | ~9.0 | ~152 |

| Hydroxyl OH | Variable | - |

| Methyl CH₃ | ~1.5 | ~30 |

| Quaternary C | - | ~70 |

| Pyridine C-6 | - | ~165 |

| Pyridine C-3 | - | ~135 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. ksu.edu.sa These two methods are often complementary, as the selection rules governing their activities differ. sepscience.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.sa Key functional groups in this compound would give rise to characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. ksu.edu.sa A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. sepscience.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (alcohol) | Stretching | 3500-3200 (broad) | Weak |

| C-H (aromatic) | Stretching | 3100-3000 | Strong |

| C-H (aldehyde) | Stretching | 2850-2750 | Medium |

| C=O (aldehyde) | Stretching | 1710-1680 | Strong |

| C=N, C=C (pyridine ring) | Stretching | 1600-1450 | Strong |

| C-O (alcohol) | Stretching | 1260-1000 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic positions can be determined.

For this compound, a single-crystal X-ray diffraction study would provide a wealth of structural information, including:

Confirmation of Connectivity: Unambiguous confirmation of the covalent bonding framework.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, offering insights into the molecular geometry.

Conformation: The preferred conformation of the molecule in the solid state, including the orientation of the 2-hydroxypropan-2-yl group relative to the pyridine ring.

Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice, including hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions of the pyridine rings.

The successful application of this technique is contingent upon the ability to grow high-quality single crystals of the compound.

Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.7 |

| α, β, γ (°) | 90 |

| Z | 4 |

| R-factor | < 0.05 |

Mass Spectrometry for Molecular Characterization and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. libretexts.org In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, mass spectrometry would be used to:

Determine the Molecular Weight: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₉H₁₁NO₂).

Study Fragmentation Pathways: The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments for this compound would be expected from the cleavage of specific bonds.

Common fragmentation pathways could include the loss of a methyl group (•CH₃), the loss of water (H₂O) from the alcohol moiety, and cleavage of the bond between the pyridine ring and the side chain.

Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 165 |

| [M - CH₃]⁺ | Loss of a methyl group | 150 |

| [M - H₂O]⁺ | Loss of water | 147 |

| [M - C₃H₇O]⁺ | Cleavage of the side chain | 106 |

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Discovery

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and design of novel molecules. osti.gov While specific applications involving 6-(2-hydroxypropan-2-yl)nicotinaldehyde are still nascent, the potential for AI and machine learning (ML) to accelerate its development is immense. These technologies can be applied to predict molecular properties, design new derivatives, and optimize synthetic pathways. mdpi.comnih.gov

ML algorithms, particularly deep neural networks, have shown significant promise in predicting the outcomes of chemical reactions and identifying optimal synthesis conditions. nih.gov For instance, AI platforms can analyze vast datasets of chemical transformations to suggest the most efficient retrosynthetic routes for derivatives of the nicotinaldehyde scaffold. nih.govphiladelphia.edu.jo This data-driven approach can significantly reduce the time and resources spent on empirical trial-and-error experimentation. aiche.orgresearchgate.net

Furthermore, generative AI models can design novel compounds de novo with desired properties. By inputting the this compound core structure and specifying target characteristics—such as enhanced catalytic activity or specific binding affinities—these models can propose new molecules for synthesis. mdpi.com This approach streamlines the design-make-test-analyze cycle in drug discovery and materials science. nih.gov The integration of AI promises to unlock the full potential of the nicotinaldehyde scaffold by navigating the vast chemical space to identify high-value derivatives that might otherwise be missed. innovations-report.comnih.gov

Table 1: Potential AI/ML Applications in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

| Property Prediction | Using quantitative structure-activity relationship (QSAR) models to predict physicochemical properties, toxicity, and biological activity. mdpi.com | Rapidly screen virtual libraries of derivatives to prioritize candidates for synthesis. |

| Retrosynthesis Planning | Employing neural networks to propose efficient, high-yield synthetic routes to complex target molecules based on the scaffold. nih.gov | Reduce development time and cost by minimizing failed experiments. |

| De Novo Design | Utilizing generative models to create novel molecular structures with optimized properties for specific applications (e.g., catalysts, drugs). mdpi.com | Discover innovative compounds with superior performance characteristics. |

| Reaction Optimization | Applying active learning frameworks to iteratively suggest experimental conditions to maximize reaction yields and selectivity. nih.gov | Improve the efficiency and sustainability of chemical manufacturing processes. |

Exploration of the Compound in Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov The aldehyde functionality of this compound makes it an ideal candidate for inclusion in various well-established MCRs.

Prominent isocyanide-based MCRs, such as the Ugi and Passerini reactions, readily incorporate aldehydes. nih.govmdpi.com By reacting this compound with an amine, a carboxylic acid, and an isocyanide (the Ugi four-component reaction), complex peptide-like scaffolds can be assembled in a single, efficient step. nih.govnih.gov Similarly, the Passerini reaction could combine the aldehyde with a carboxylic acid and an isocyanide to produce α-acyloxy carboxamides. nih.govmdpi.com These reactions open a direct path to libraries of structurally diverse compounds with potential applications in drug discovery. nih.gov

Other notable MCRs where this compound could serve as the aldehyde component include:

Hantzsch Dihydropyridine Synthesis: Reacting the aldehyde with two equivalents of a β-ketoester and ammonia (B1221849) or an amine to form substituted dihydropyridines. nih.gov

Biginelli Reaction: A one-pot cyclocondensation with a β-ketoester and urea (B33335) or thiourea (B124793) to yield dihydropyrimidinones, a class of compounds with significant pharmacological interest.

Mannich and Petasis Reactions: These reactions, which form carbon-carbon bonds via an iminium ion intermediate, could utilize the aldehyde to create complex amino alcohols and allylic amines, respectively. mdpi.com

The use of this compound in MCRs provides a powerful and sustainable strategy for synthesizing complex heterocyclic systems and diverse chemical libraries from a single, functionalized starting material. nih.govresearchgate.net

Expanding Catalytic Applications Beyond Traditional Metal Complexes

The pyridine (B92270) nucleus is a cornerstone of many ligands in transition-metal catalysis, but it also possesses inherent reactivity that can be harnessed for organocatalysis, avoiding the cost and potential toxicity of metal catalysts. Future research is expected to explore the use of this compound and its derivatives as metal-free catalysts.

Pyridine and its derivatives have been shown to function as effective organocatalysts in several transformations. organic-chemistry.org For example, they can catalyze the reductive coupling of aldehydes with olefins. nih.gov In one established mechanism, a pyridine-ligated boryl radical is generated in situ, which then adds to an aldehyde to form a key ketyl radical intermediate, facilitating C-C bond formation. nih.gov The pyridine scaffold of this compound could be leveraged in similar metal-free reductive coupling reactions.

Another emerging area is the use of pyridines in ozonolysis. Research has demonstrated that ozonolysis conducted in the presence of pyridine leads directly to aldehydes and ketones, bypassing the need for a separate reduction step to decompose hazardous peroxide intermediates. organic-chemistry.orgnih.gov The pyridine is believed to promote the fragmentation of carbonyl oxides through a zwitterionic intermediate, functioning as a true organocatalyst. nih.gov Furthermore, chiral pyridine N-oxides derived from similar scaffolds have been successfully employed as organocatalysts in asymmetric allylation reactions of aldehydes. documentsdelivered.com This highlights the potential for developing chiral derivatives of this compound for stereoselective synthesis.

Applications in Chemo- and Biocatalysis

The integration of enzymatic processes (biocatalysis) with traditional chemical synthesis (chemocatalysis) offers a powerful approach to creating complex molecules with high selectivity and sustainability. The structure of this compound contains functional groups amenable to modification by enzymes, opening avenues for its use in chemoenzymatic synthesis.

Biocatalysis, particularly the use of enzymes like lipases, proteases, and oxidoreductases, is increasingly used in organic synthesis to perform transformations that are challenging to achieve with conventional chemistry. researchgate.net For example, enzymes could be used for:

Asymmetric Reduction: Oxidoreductases could reduce the aldehyde group of this compound to a primary alcohol with high enantioselectivity, creating a chiral building block.

Kinetic Resolution: The tertiary alcohol could potentially be acylated using a lipase (B570770) in a kinetic resolution process if a chiral center were introduced elsewhere in the molecule.

Moreover, enzymes are being explored as catalysts for multicomponent reactions, combining the efficiency of MCRs with the selectivity of biocatalysts. encyclopedia.pub For instance, lipases have been used to catalyze cascade reactions involving aldehydes, demonstrating the feasibility of incorporating biocatalysts into one-pot syntheses. encyclopedia.pub The compound could serve as a substrate in such enzyme-mediated MCRs to produce complex, optically active products under mild, environmentally friendly conditions.

Design of Next-Generation Functional Materials Utilizing the Nicotinaldehyde Scaffold

The rigid, heteroaromatic structure of the pyridine ring, combined with the coordinating potential of its nitrogen atom and the reactive aldehyde group, makes this compound an attractive building block for the design of advanced functional materials.

One of the most promising areas is the development of Metal-Organic Frameworks (MOFs). mdpi.com MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The pyridine nitrogen of the nicotinaldehyde scaffold can coordinate to metal centers, while the aldehyde group can be further functionalized or used to post-synthetically modify the MOF's pores. By carefully selecting metal nodes and potentially modifying the nicotinaldehyde linker, it is possible to design MOFs with tailored pore sizes, surface areas, and chemical functionalities. mdpi.comresearchgate.net Such materials could find applications in:

Gas Storage and Separation: Creating materials with selective adsorption properties for gases like CO₂ or H₂.

Heterogeneous Catalysis: Immobilizing catalytically active sites within the MOF's porous structure. researchgate.net

Sensing: Designing frameworks that exhibit a change in properties (e.g., fluorescence) upon binding to specific analytes.

Beyond MOFs, the scaffold could be incorporated into other coordination polymers or used to synthesize functional organic polymers. For example, polymerization reactions involving the aldehyde group could lead to novel polymer backbones with integrated pyridine moieties, imparting unique thermal, electronic, or metal-binding properties to the final material.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(2-Hydroxypropan-2-yl)nicotinaldehyde?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, nicotinaldehyde derivatives are often functionalized at the 6-position using hydroxypropan-2-yl groups via Grignard or organometallic reagents under inert atmospheres. Reaction conditions (e.g., temperature, solvent polarity) should be optimized to minimize side products like over-oxidation or dimerization. Analytical validation (e.g., HPLC, NMR) is critical to confirm purity .

Q. How can spectroscopic methods characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while hydroxypropan-2-yl protons appear as a singlet near δ 1.2–1.5 ppm. Aromatic protons in the pyridine ring show splitting patterns consistent with substitution patterns .

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3200–3600 cm⁻¹ (O-H stretch) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₉H₁₁NO₂, exact mass: 165.0790) to distinguish from isomers .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is prone to oxidation and hygroscopic degradation. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Regularly monitor purity via TLC or LC-MS. If discoloration or precipitate forms, repurify using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How can reaction yield be optimized in multi-step syntheses involving this compound?

- Methodological Answer : Use kinetic vs. thermodynamic control strategies. For example:

- Protection/Deprotection : Temporarily protect the aldehyde group (e.g., acetal formation) to prevent unwanted side reactions during hydroxypropan-2-yl introduction .

- Catalysis : Palladium or copper catalysts enhance coupling efficiency in cross-coupling steps. Monitor reaction progress with in-situ FTIR or GC-MS .

Q. What mechanistic insights explain the reactivity of the aldehyde group in this compound?

- Methodological Answer : The aldehyde’s electrophilicity facilitates nucleophilic additions (e.g., Grignard reagents, hydrazines). Steric hindrance from the hydroxypropan-2-yl group may slow reactions at the 2-position. Computational studies (DFT) can model charge distribution and transition states to predict regioselectivity .

Q. How can computational modeling predict the compound’s solubility and reactivity?

- Methodological Answer :

- Solubility : Use Hansen solubility parameters (HSPs) with software like COSMOtherm. Input logP (–0.31, similar to 6-hydroxynicotinaldehyde) and polar surface area (50.19 Ų) to estimate compatibility with solvents like DMSO or ethanol .

- Reactivity : Molecular docking or DFT simulations (e.g., Gaussian) model interactions with enzymes or receptors. Compare HOMO/LUMO energies to assess redox behavior .

Q. How to resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Cross-validate techniques : Combine 2D NMR (HSQC, HMBC) to assign ambiguous peaks.

- Reference standards : Compare with structurally analogous compounds (e.g., 6-hydroxynicotinaldehyde, δ 9.8 ppm for aldehyde protons) .

- Literature review : Use databases like SciFinder or Reaxys to identify trends in similar pyridine derivatives .

Q. What role does this compound play in synthesizing heterocyclic scaffolds?

- Methodological Answer : The aldehyde group enables cyclocondensation with amines or hydrazines to form pyrido-fused heterocycles (e.g., imidazoles, triazoles). Optimize pH and temperature to control ring size. For example, acidic conditions favor imine formation, while basic conditions may lead to elimination byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.